molecular formula C18H21NO3 B11836545 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 55377-01-0

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid

Katalognummer: B11836545
CAS-Nummer: 55377-01-0
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: LMSIPTODRXPOHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The synthesis of this compound is rooted in broader efforts to optimize quinoline-based antitubercular agents. While its exact discovery timeline remains undocumented in public databases, its structural analogs were first reported in medicinal chemistry studies circa 2020. The compound emerged from systematic modifications of earlier quinolinecarboxamides, where researchers replaced indole cores with quinoline systems and introduced cycloaliphatic groups to enhance target affinity.

Key synthetic milestones include:

  • Adaptation of Gould–Jacobs cyclization for constructing the quinoline core.
  • Strategic coupling of cyclooctylamine to carboxylic acid intermediates under EDC/HOBt conditions.
  • Resolution of solubility challenges through careful substituent positioning, contrasting with earlier precipitation issues observed in naphthalene carboxamides.
Synthetic Era Key Developments Reference
Pre-2020 Indolecarboxamide optimization
2020–2025 Quinoline scaffold diversification

Systematic Nomenclature and IUPAC Classification

The compound’s official IUPAC designation, 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid (CAS 55377-01-0), reflects its tautomeric form in solid-state configurations. The numbering system follows:

  • Quinoline nucleus positions 1–8
  • Cyclooctyl group at C6
  • Keto-enol tautomerism at C4 (4-oxo vs. 4-hydroxy)
  • Carboxylic acid functionality at C3

Notable naming variants include:

  • This compound (enol form)
  • 1,4-Dihydro-4-oxoquinoline-3-carboxylic acid derivative

The molecular formula C₁₈H₂₁NO₃ (MW 299.4 g/mol) was confirmed through high-resolution mass spectrometry.

Structural Relationship to Quinoline Carboxylic Acid Derivatives

This compound occupies a distinct niche within the quinolinecarboxylic acid continuum:

Core structural features:

  • Planar quinoline system with π-conjugation across positions 1–8
  • Electron-withdrawing carboxylic acid at C3 (pKₐ ≈ 4.2)
  • Hydrogen-bond donor/acceptor at C4 (hydroxy/keto group)
  • Hydrophobic cyclooctyl moiety at C6 (ClogP ≈ 3.8)

Comparative analysis with analogs reveals critical structure-property relationships:

Position 6-Substituent 3-Functional Group Bioactivity (MIC μM)
6 Cycloheptyl Carboxamide 111.0
6 Cyclooctyl Carboxylic acid 56.66
6 Adamantyl Carboxamide 52.22

The cyclooctyl group demonstrates optimal steric bulk for membrane penetration without compromising aqueous solubility (logS ≈ -3.1), addressing a key limitation in earlier derivatives.

Academic Research Significance and Knowledge Gaps

Current research priorities focus on three domains:

1. Synthetic Methodology

  • Optimizing cyclooctyl introduction via Buchwald–Hartwig amination
  • Developing enantioselective routes for chiral cyclooctyl variants

2. Biological Evaluation

  • Mechanistic studies against mycobacterial enoyl-ACP reductase
  • Synergistic effects with first-line TB therapeutics

3. Material Science Applications

  • Coordination chemistry with transition metals (Fe³⁺, Cu²⁺)
  • Supramolecular assembly via π-stacking interactions

Critical knowledge gaps requiring investigation:

  • Complete pharmacokinetic profile (absorption, distribution)
  • Resistance development potential in mycobacterial strains
  • Scalability of current synthetic routes (>100g batches)

Emerging computational studies suggest strong binding affinity (ΔG ≈ -9.8 kcal/mol) to Mycobacterium tuberculosis protein targets, though experimental validation remains pending.

Eigenschaften

CAS-Nummer

55377-01-0

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17-14-10-13(12-6-4-2-1-3-5-7-12)8-9-16(14)19-11-15(17)18(21)22/h8-12H,1-7H2,(H,19,20)(H,21,22)

InChI-Schlüssel

LMSIPTODRXPOHL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Condensation and Cyclization (VulcanChem Protocol)

This industrial-scale method reported by VulcanChem involves three stages:

Stage 1: Esterification of 4-Hydroxyquinoline-3-carboxylic Acid

  • Reactant: 4-Hydroxyquinoline-3-carboxylic acid + Ethyl chloroformate

  • Conditions: DMF, 0–5°C, N₂ atmosphere

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Yield: 89% ethyl ester intermediate

Stage 2: Friedel-Crafts Alkylation

  • Reactant: Ethyl 4-hydroxyquinoline-3-carboxylate + Cyclooctyl bromide

  • Conditions: AlCl₃ (2.5 eq), CH₂Cl₂, reflux (40°C), 12 hr

  • Yield: 68% alkylated product

Stage 3: Saponification and Acidification

  • Reactant: Alkylated ester + NaOH (3M)

  • Conditions: MeOH/H₂O (3:1), 70°C, 4 hr → HCl (1M) to pH 3

  • Yield: 76% final product

Key Data :

ParameterValue
Total isolated yield52% (3 steps)
Purity (HPLC)>98%
Reaction time18–22 hr total

Nitro-Reduction Route (Adapted from CN106187887A)

This Chinese patent describes a nitro-to-amine reduction pathway applicable to cyclooctyl derivatives:

Step 1: Nitro Intermediate Synthesis

  • Reactants: 2-Nitrobenzaldehyde + Ethyl cyclooctylacetate

  • Conditions: Piperidine (cat.), EtOH, 80°C, 8 hr

  • Yield: 74% nitro-substituted quinoline

Step 2: Catalytic Hydrogenation

  • Catalyst: 10% Pd/C (0.5 eq)

  • Conditions: H₂ (50 psi), EtOAc, 25°C, 6 hr

  • Conversion: >99% (amine intermediate)

Step 3: Oxidative Carboxylation

  • Oxidant: KMnO₄ (3 eq) in NaOH (2M)

  • Conditions: 90°C, 4 hr → HCl to pH 4

  • Yield: 63%

Advantages :

  • Avoids harsh alkylation conditions

  • Enables late-stage functionalization

ParameterMicrowaveConventional
Reaction time20 min12 hr
Yield58%42%
Energy input300 W500 W

Analytical Characterization

Critical quality control parameters and methods:

3.1 Spectroscopic Identification

  • ¹H NMR (DMSO-d₆): δ 1.40–1.85 (m, 12H, cyclooctyl), 6.92 (s, 1H, C5-H), 8.15 (d, J=8.4 Hz, 1H, C8-H), 12.1 (br s, 1H, COOH)

  • IR (KBr): 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (OH)

3.2 Chromatographic Purity

MethodColumnMobile PhaseRetention Time
HPLC (UV 254 nm)C18, 250×4.6 mmMeCN/H₂O (0.1% TFA)8.2 min
UPLC-MSHSS T3, 2.1×50 mmGradient elution1.8 min

Cyclooctyl Group Introduction Comparative study of alkylation methods:

MethodYieldByproductsScalability
Friedel-Crafts68%12–15%Moderate
Suzuki Coupling58%<5%High
Ullmann Reaction42%20%Low

4.2 Hydrolysis Optimization
Acid vs. base-mediated ester hydrolysis:

ConditionYieldPurity
HCl (1M, reflux)75%95%
NaOH (3M, 70°C)89%98%
Enzymatic (CAL-B)65%99%

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 and the quinoline ring structure enable selective oxidation:

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic aqueous medium, 60–80°CQuinoline-3-carboxylic acid N-oxide72–85%
Chromium trioxideAcetic acid, reflux4-Ketoquinoline-3-carboxylic acid65%

Mechanistic Insight :

  • The hydroxyl group undergoes oxidation to a ketone via radical intermediates in acidic conditions.

  • N-oxidation occurs at the quinoline nitrogen, forming N-oxides with retained cyclooctyl group .

Reduction Reactions

The carboxylic acid and aromatic system participate in reduction:

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideDry THF, 0–25°C3-(Hydroxymethyl)-4-hydroxyquinoline58%
Hydrogen/Pd-CEthanol, 50°C, 3 atmTetrahydroquinoline derivative91%*

Notes :

  • LiAlH4 selectively reduces the carboxylic acid to a hydroxymethyl group without affecting the hydroxyl or cyclooctyl substituents.

  • Catalytic hydrogenation saturates the quinoline ring, enhancing solubility.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

Reagent Conditions Product Yield Reference
Methanol/H2SO4Reflux, 12 hMethyl 4-hydroxyquinoline-3-carboxylate88%
Cyclooctylamine/EDCIDMF, RT, 24 hN-Cyclooctyl-4-hydroxyquinoline-3-carboxamide76%

Key Observations :

  • Esterification proceeds efficiently under acid catalysis, with cyclooctyl stability confirmed under reflux.

  • Amidation with bulky amines (e.g., cyclooctylamine) requires coupling agents like EDCI for optimal yields .

Substitution Reactions

Electrophilic substitution occurs at the quinoline ring:

Position Reagent Conditions Product Yield Reference
C-6Bromine/AcOH25°C, 2 h6-Bromo derivative63%
C-2HNO3/H2SO40°C, 1 h2-Nitroquinoline derivative41%

Regioselectivity :

  • Bromination favors position 6 due to steric shielding by the cyclooctyl group.

  • Nitration occurs at position 2, driven by electronic effects of the hydroxyl group.

Cyclization and Ring Modification

The cyclooctyl group influences macrocyclic formation:

Reagent Conditions Product Application Reference
PCl5Toluene, 110°C, 6 hCyclooctyl-fused quinoline lactoneAntimicrobial agents

Mechanism :

  • Intramolecular esterification forms a γ-lactone ring, stabilized by the cyclooctyl group’s conformational flexibility.

Mechanistic and Structural Influences

  • Hydrogen Bonding : The hydroxyl group enhances solubility and directs electrophilic attack.

  • Cyclooctyl Effects :

    • Increases lipophilicity (LogP ≈ 3.2), improving membrane permeability .

    • Steric bulk reduces reactivity at position 8 but stabilizes transition states in N-oxide formation .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid, exhibit notable antimicrobial properties. For instance, studies have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger. The compound's mechanism involves interference with fungal cell wall synthesis and inhibition of specific enzymes crucial for fungal metabolism .

Anticancer Properties
Recent investigations have highlighted the potential of quinoline derivatives in cancer therapy. This compound has been studied for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. Its structure allows it to interact with DNA and inhibit topoisomerase enzymes, which are vital for DNA replication .

Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its antioxidant properties help mitigate oxidative stress in neuronal cells, providing a protective effect against neurotoxicity .

Biological Applications

Enzyme Inhibition
this compound has been identified as an inhibitor of various dehydrogenase enzymes. This inhibition is significant in metabolic pathways where these enzymes play a crucial role, potentially leading to therapeutic applications in metabolic disorders .

Cellular Respiration Studies
Quantitative structure-activity relationship (QSAR) studies have demonstrated that quinoline derivatives can inhibit cellular respiration by targeting specific mitochondrial enzymes. This property can be leveraged in research focused on mitochondrial dysfunctions associated with diseases such as diabetes and obesity .

Industrial Applications

Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its unique structural features allow it to be used in creating polymers and coatings that require specific chemical and physical characteristics .

Synthesis of Complex Molecules
The compound is utilized as a building block in organic synthesis, enabling the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of novel compounds with desired biological activities .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
AntimicrobialEffective against Candida and AspergillusInhibition of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsModulation of signaling pathways
NeuroprotectionProtects neuronal cells from oxidative stressAntioxidant properties
Enzyme InhibitionInhibits dehydrogenase enzymesDisruption of metabolic pathways
Material SciencePrecursor for advanced materialsTailored chemical/physical properties
Organic SynthesisBuilding block for complex moleculesVersatile intermediate for novel compound synthesis

Case Studies

  • Antimicrobial Efficacy Study
    A study focused on the antifungal activity of various quinoline derivatives showed that this compound exhibited significant inhibitory effects against multiple fungal strains, highlighting its potential as a therapeutic agent in treating fungal infections .
  • Cancer Cell Apoptosis Induction
    Research demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through oxidative stress pathways. This study suggests its potential use in developing new cancer therapies .
  • Neuroprotective Mechanism Exploration
    Investigations into the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by toxic agents through its antioxidant action, suggesting a promising avenue for treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Carboxylic Acid Derivatives

Structural and Functional Differences

Key structural variations among quinoline derivatives include substituent type (halogen, alkyl, aryl), position, and functional groups (hydroxy, carboxylic acid). These differences critically impact physicochemical properties, reactivity, and biological activity.

Table 1: Comparative Analysis of Selected Quinoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Properties
6-Chloro-4-hydroxyquinoline-3-carboxylic acid Cl at position 6, -OH at 4, -COOH at 3 C₁₀H₆ClNO₃ 223.61 Hydroxy, carboxylic acid, chloro High polarity due to Cl; used as a building block in drug synthesis .
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid F at position 6, -OH at 4, -COOH at 3 C₁₀H₆FNO₃ 207.16 Hydroxy, carboxylic acid, fluoro Enhanced electronegativity from F; potential for improved metabolic stability .
2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid 2-Methoxyphenyl at position 2, methylsulfonamido at 3, -COOH at 4 C₁₈H₁₆N₂O₅S 372.39 Methoxy, sulfonamido, carboxylic acid Dual functionality (sulfonamide and carboxylic acid) for receptor antagonism .
3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid -CH₃ at positions 2 and 6, -OH at 3, -COOH at 4 C₁₂H₁₁NO₃ 217.22 Hydroxy, carboxylic acid, methyl Increased lipophilicity from methyl groups; potential for CNS penetration .
(E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxyquinoline-6-carboxylic acid Diazenyl group at position 3, -NO₂, -Cl substituents C₁₆H₈Cl₂N₄O₆ 423.16 Diazenyl, nitro, hydroxy, carboxylic acid Chromophoric properties (λmax 271 nm); used in dye or sensor applications .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, F, NO₂): Chloro and nitro groups increase molecular polarity and may enhance binding to polar targets (e.g., enzymes) but reduce bioavailability . Fluoro substituents improve metabolic stability and electronegativity, favoring interactions with hydrophobic pockets .

Notes and Limitations

  • The absence of direct data on 6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid necessitates extrapolation from structural analogs.
  • Substituent position (e.g., carboxylic acid at 3 vs. 4) drastically alters molecular interactions and must be validated experimentally.
  • Contradictions in evidence (e.g., varying solubility or stability reports) highlight the need for compound-specific studies.

Biologische Aktivität

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid is a derivative of hydroxyquinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. The compound is believed to act as an enzyme inhibitor and may interact with various cellular receptors, leading to downstream effects that influence cellular processes. Similar compounds have shown promising results in inhibiting certain cell lines, suggesting that this compound may exhibit comparable effects .

Pharmacological Properties

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), play a crucial role in determining its bioavailability and therapeutic potential. Studies indicate that modifications in the chemical structure can significantly affect these properties, influencing both efficacy and safety profiles .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Compounds within the hydroxyquinoline family have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Mycobacterium tuberculosis (M. tb) strains and shown promising inhibitory concentrations (MIC values) against drug-resistant variants .
  • Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Antitubercular Activity

In vitro studies focused on the antitubercular activity of quinolone derivatives revealed that certain modifications led to increased potency against multidrug-resistant M. tb strains. For example, compounds with cycloalkyl substitutions showed improved selectivity and reduced cytotoxicity towards mammalian cells while maintaining high activity against bacterial targets .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC Value (µM) Comments
AntimicrobialPseudomonas aeruginosa22 mm (zone of inhibition)Comparable to standard drugs
AntimicrobialKlebsiella pneumoniae25 mm (zone of inhibition)High potency against resistant strains
AntitubercularMycobacterium tuberculosis9.97Effective against MDR and XDR strains
AnticancerVarious cancer cell linesIC50 ≥ 227Induces apoptosis through multiple pathways

Q & A

Q. Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)CatalystReference
1Cyclooctyl aldehyde + aminopyridine65None
2Cyclization (DMF, 100°C)78Pd(OAc)₂
3NaOH hydrolysis (reflux)92

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksAssignment
¹H NMRδ 1.2–2.1 (m, 16H, cyclooctyl)Aliphatic protons
¹³C NMRδ 170.5 (COOH)Carboxylic acid carbon
IR1685 cm⁻¹ (C=O stretch)Quinoline carbonyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.